molecular formula C7H10N2O2 B2607141 (3S,4R)-4-Pyrazol-1-yloxolan-3-ol CAS No. 1996223-87-0

(3S,4R)-4-Pyrazol-1-yloxolan-3-ol

Cat. No.: B2607141
CAS No.: 1996223-87-0
M. Wt: 154.169
InChI Key: HIRGWBVTTJZGEB-RNFRBKRXSA-N
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Description

(3S,4R)-4-Pyrazol-1-yloxolan-3-ol is a chiral compound with a unique structure that includes a pyrazole ring attached to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-Pyrazol-1-yloxolan-3-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of pyrazole derivatives and oxolane precursors, which undergo cyclization in the presence of catalysts and under controlled temperature and pressure conditions . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-Pyrazol-1-yloxolan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically conducted under controlled temperatures, often in the range of 0°C to 100°C, depending on the specific reaction .

Major Products

Mechanism of Action

The mechanism of action of (3S,4R)-4-Pyrazol-1-yloxolan-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4R)-4-Pyrazol-1-yloxolan-3-ol is unique due to its specific chiral configuration and the presence of both pyrazole and oxolane rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(3S,4R)-4-pyrazol-1-yloxolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c10-7-5-11-4-6(7)9-3-1-2-8-9/h1-3,6-7,10H,4-5H2/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRGWBVTTJZGEB-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)N2C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CO1)O)N2C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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